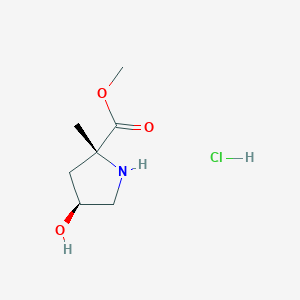
Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in biochemical research and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified through crystallization or other suitable methods to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride: A stereoisomer with different spatial arrangement of atoms.
N-Boc-Trans-4-Hydroxy-D-proline methyl ester: A related compound with a different protecting group.
Uniqueness
Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry can result in different biological activities and properties compared to its stereoisomers and related compounds.
Propiedades
Fórmula molecular |
C7H14ClNO3 |
|---|---|
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-7(6(10)11-2)3-5(9)4-8-7;/h5,8-9H,3-4H2,1-2H3;1H/t5-,7+;/m0./s1 |
Clave InChI |
HJDAMQPFHBJPAT-VOLNJMMDSA-N |
SMILES isomérico |
C[C@@]1(C[C@@H](CN1)O)C(=O)OC.Cl |
SMILES canónico |
CC1(CC(CN1)O)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


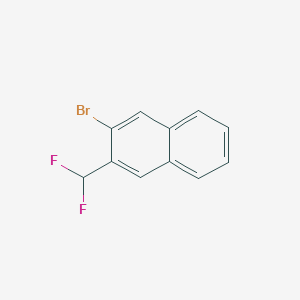
![3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234458.png)
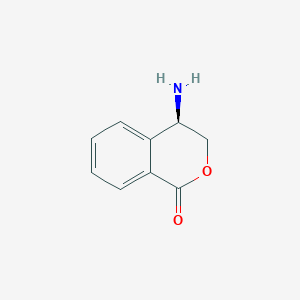
![N-(3-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15234481.png)
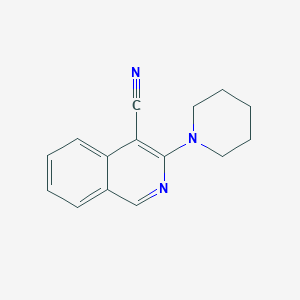

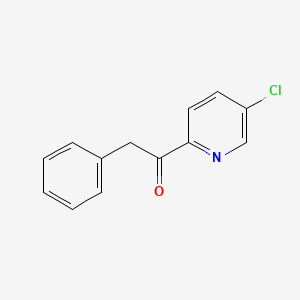
![4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[(thiophen-2-yl)carbonyl]piperidine](/img/structure/B15234509.png)
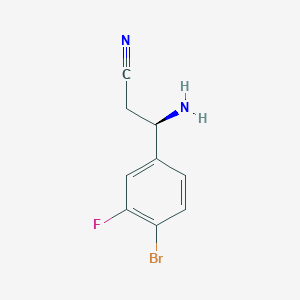
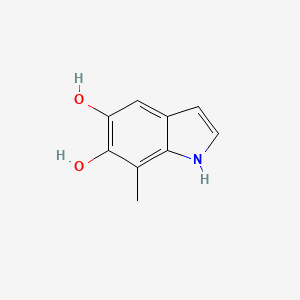
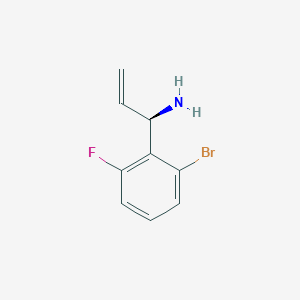
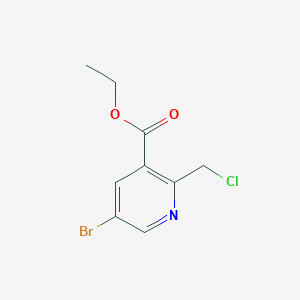
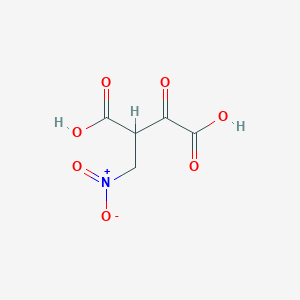
![[(3R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15234557.png)
